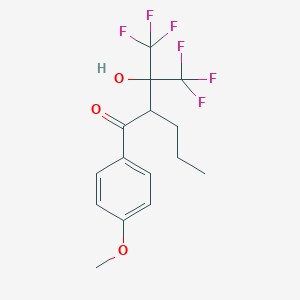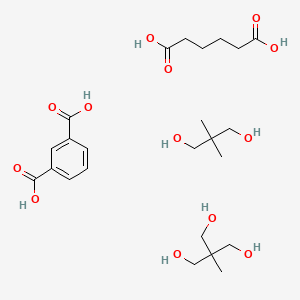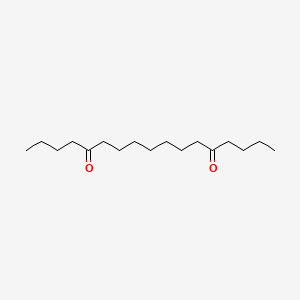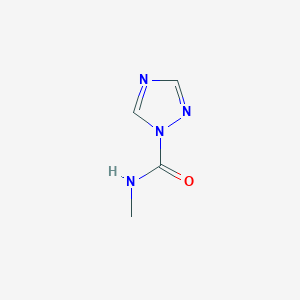![molecular formula C21H18O2S B14693274 [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene CAS No. 23566-06-5](/img/structure/B14693274.png)
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene is an organic compound with the molecular formula C20H16O2S It is characterized by the presence of a sulfonyl group attached to a diphenylethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene typically involves the reaction of diphenylethene with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxides.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The diphenylethenyl moiety can also interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-1,2-diphenylethenyl]sulfonylbenzene
- [(Z)-1,2-diphenylethenyl]sulfonylmethane
- [(Z)-1,2-diphenylethenyl]sulfonylpropane
Uniqueness
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
23566-06-5 |
|---|---|
Molecular Formula |
C21H18O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C21H18O2S/c22-24(23,17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-16H,17H2/b21-16- |
InChI Key |
ONFIELJYPYBFER-PGMHBOJBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
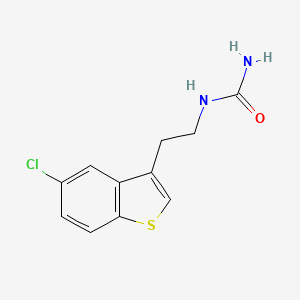
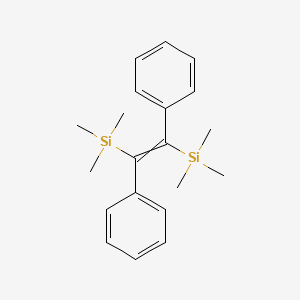
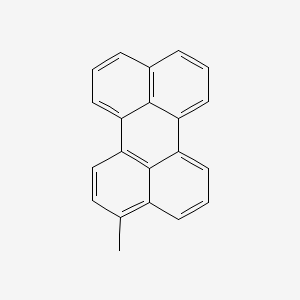
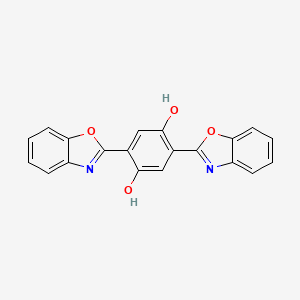
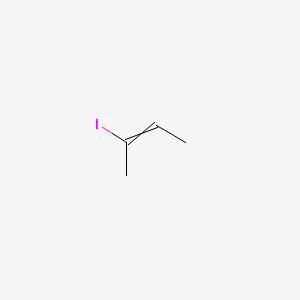
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)

